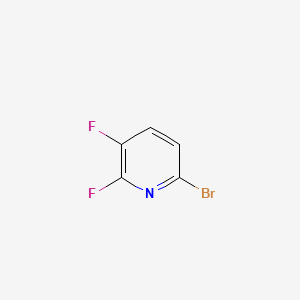

6-Bromo-2,3-difluoropyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Bromo-2,3-difluoropyridine is a heterocyclic organic compound with the molecular formula C5H2BrF2N. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 3 are replaced by fluorine atoms, and the hydrogen atom at position 6 is replaced by a bromine atom. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for preparing 6-Bromo-2,3-difluoropyridine involves the bromination of 2,3-difluoropyridine. The reaction typically uses bromine as the brominating agent in the presence of a solvent like chloroform. The reaction mixture is heated to reflux for several hours, followed by quenching with sodium bisulfite and neutralization with sodium bicarbonate .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions

6-Bromo-2,3-difluoropyridine undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.

Reduction Reactions: The compound can be reduced to form 2,3-difluoropyridine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium alkoxides or amines in polar aprotic solvents.

Cross-Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

Nucleophilic Substitution: Products depend on the nucleophile used, such as 2,3-difluoro-6-aminopyridine.

Cross-Coupling: Various biaryl compounds or substituted pyridines.

Reduction: 2,3-difluoropyridine.

Aplicaciones Científicas De Investigación

6-Bromo-2,3-difluoropyridine is utilized in several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, particularly in the development of anti-cancer and anti-inflammatory agents.

Agricultural Chemistry: Used in the synthesis of agrochemicals, including herbicides and insecticides.

Material Science: Employed in the development of advanced materials with specific electronic properties.

Radiochemistry: Fluorinated pyridines are used in the synthesis of radiolabeled compounds for imaging and diagnostic purposes.

Mecanismo De Acción

The mechanism of action of 6-Bromo-2,3-difluoropyridine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design .

Comparación Con Compuestos Similares

Similar Compounds

2,3-Difluoropyridine: Lacks the bromine atom, making it less reactive in certain substitution reactions.

2,3,6-Trifluoropyridine: Contains an additional fluorine atom, which can alter its electronic properties and reactivity.

5-Bromo-2,3-difluoropyridine:

Uniqueness

6-Bromo-2,3-difluoropyridine is unique due to the specific positioning of the bromine and fluorine atoms, which confer distinct electronic and steric properties. These properties make it a versatile intermediate in organic synthesis, particularly in the formation of complex molecules through cross-coupling and substitution reactions.

Actividad Biológica

6-Bromo-2,3-difluoropyridine is a heterocyclic compound with significant potential in medicinal chemistry and biological applications. Its unique structure, characterized by the presence of bromine and fluorine substituents, enhances its reactivity and interaction with biological targets. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of this compound is C5H3BrF2N. The presence of halogen atoms significantly influences its biological properties by altering lipophilicity and molecular interactions.

This compound interacts with various molecular targets, particularly enzymes and receptors. Its mechanism often involves modulation of enzymatic activity or receptor signaling pathways, which can lead to therapeutic effects in various diseases.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against certain bacterial strains. For instance, studies have shown its effectiveness against Mycobacterium tuberculosis, where it acts by disrupting bacterial cell wall synthesis .

Anticancer Activity

The compound has been investigated for its anticancer properties. It has been found to inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest. In vitro studies demonstrate that it can effectively target cancer cell lines, providing a basis for further development as a chemotherapeutic agent .

Case Studies

- Antitubercular Activity : A study explored the structural modifications of pyridine derivatives to enhance their antitubercular activity. The introduction of halogens like bromine and fluorine was shown to improve efficacy against M. tuberculosis while reducing toxicity associated with other compounds .

- Dual Agonism in Neuropharmacology : Another investigation focused on designing derivatives based on this compound that exhibit dual agonism at dopamine D2 and serotonin 5-HT1A receptors. These compounds showed promising results in preclinical models for treating psychiatric disorders .

Data Tables

| Activity | Target | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antimicrobial | Mycobacterium tuberculosis | 1.5 | Inhibition of cell wall synthesis |

| Anticancer | Various cancer cell lines | 0.8 | Induction of apoptosis |

| Neuropharmacological | D2 and 5-HT1A receptors | 0.5 | Dual agonism leading to enhanced efficacy |

Propiedades

IUPAC Name |

6-bromo-2,3-difluoropyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrF2N/c6-4-2-1-3(7)5(8)9-4/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMRQAHMLAMRQBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrF2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00857096 |

Source

|

| Record name | 6-Bromo-2,3-difluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257071-45-6 |

Source

|

| Record name | 6-Bromo-2,3-difluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.